Cell Growth Inhibition vs Cl-amidine
In the primary characterization study, YW3-56 was directly compared with Cl-amidine, the prototype pan-PAD inhibitor from which it was derived. YW3-56 achieved an IC₅₀ of approximately 2.5 μM for U2OS cell growth inhibition in MTT assays, whereas Cl-amidine required approximately 150–200 μM to produce comparable effects—representing a >60-fold improvement in cellular potency [1]. Critically, this 60-fold gain in cell-killing efficacy far exceeded the ~5-fold improvement in enzymatic PAD4 inhibition (YW3-56 PAD4 IC₅₀ = 1–5 μM; Cl-amidine PAD4 IC₅₀ ≈ 5.9 μM) [1][2], indicating that enhanced membrane permeability—conferred by the dimethyl-amide-naphthalene moiety—is a major contributor to YW3-56's superior cellular activity [1].
| Evidence Dimension | Cell growth inhibition (U2OS osteosarcoma cells, MTT assay) |
|---|---|
| Target Compound Data | YW3-56: IC₅₀ ≈ 2.5 μM |
| Comparator Or Baseline | Cl-amidine: IC₅₀ ≈ 150–200 μM |
| Quantified Difference | >60-fold lower IC₅₀ (greater potency) |
| Conditions | U2OS human osteosarcoma cell line; MTT cell viability assay; 23-compound SAR series tested at 20 μM screening concentration followed by full IC₅₀ determination |
Why This Matters
A compound that requires 150–200 μM for cell-based activity imposes solubility, off-target, and cost burdens that YW3-56 avoids at 2.5 μM, making YW3-56 the more practical choice for cell-based PAD inhibition studies.
- [1] Wang Y, Li P, Wang S, et al. Anticancer peptidylarginine deiminase (PAD) inhibitors regulate the autophagy flux and the mammalian target of rapamycin complex 1 activity. J Biol Chem. 2012 Jul 27;287(31):25941–25953. Figure 1B for tabulated IC₅₀ values; main text lines 201–204 for the >60-fold comparison. PMCID: PMC3406678. View Source
- [2] Adooq Bioscience. Protein Arginine Deiminase (PAD) pathway and inhibitors page. Cl-amidine PAD4 IC₅₀ = 5.9 μM; PAD1 IC₅₀ = 0.8 μM; PAD3 IC₅₀ = 6.2 μM. View Source
